

In-Depth Technical Guide to the Chemical Structure and Properties of Vaccarin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vaccarin

Cat. No.: B1429031

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **vaccarin**. It includes detailed experimental protocols for key assays and visual representations of its known signaling pathways to support further research and development.

Chemical Structure and Identification

Vaccarin is a flavonoid glycoside, a class of natural products known for their diverse biological activities.^[1] Its chemical structure consists of an apigenin aglycone backbone substituted with a glucosyl and an arabinosyl moiety.

Table 1: Chemical Identification of **Vaccarin**

Identifier	Value	Source
IUPAC Name	6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one	[2]
CAS Number	53452-16-7	[2][3]
Molecular Formula	C ₃₂ H ₃₈ O ₁₉	[2]
Molecular Weight	726.63 g/mol	[2]
Canonical SMILES	C1--INVALID-LINK--O[C@@H]2--INVALID-LINK--OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6--INVALID-LINK--CO)O)O)O)CO)O)O)O)O">C@@HO	PubChem
InChI Key	GYIKGLVKALOGDP-HLEFUGOVSA-N	[2]

Physicochemical Properties

Vaccarin is typically a yellow crystalline powder. Its solubility and other physical characteristics are crucial for its handling, formulation, and bioavailability.

Table 2: Physicochemical Properties of **Vaccarin**

Property	Value	Source
Appearance	Yellow crystalline powder	
Melting Point	209-211 °C	
Boiling Point (Predicted)	1088.1 ± 65.0 °C	
Density (Predicted)	1.82 g/cm ³	
Solubility	Easily soluble in methanol, ethanol, and methanol-water mixtures. Limited solubility in DMSO (≥7.26 mg/mL). Hardly soluble in chloroform, ethyl acetate, and petroleum ether.	[4]
pKa (Predicted)	5.86 ± 0.40	ChemAxon
Storage	Store at -20°C for long-term stability.	[3][4]

Pharmacological Properties and Mechanism of Action

Vaccarin exhibits a wide range of pharmacological activities, positioning it as a promising candidate for therapeutic development. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.

Key Pharmacological Activities:

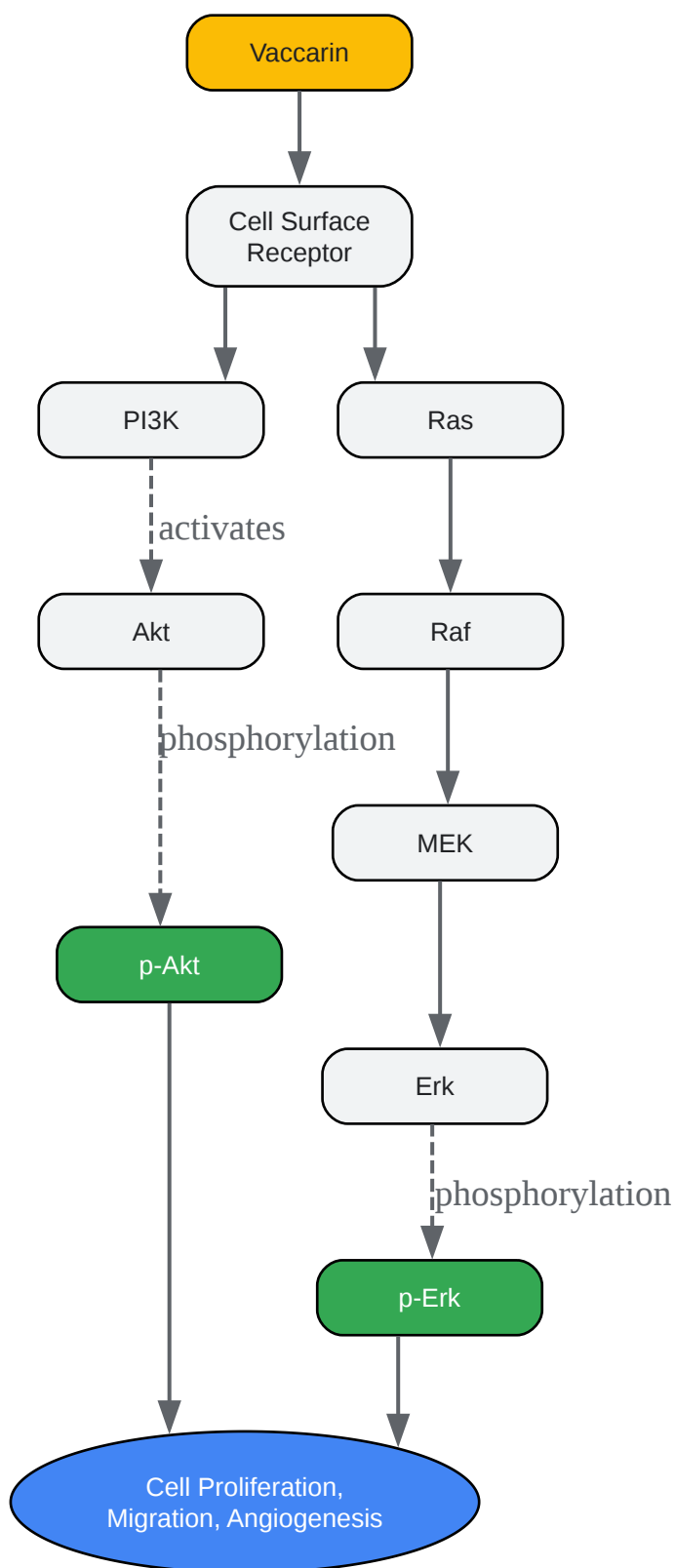
- **Pro-angiogenic Effects:** **Vaccarin** promotes endothelial cell proliferation and neovascularization.
- **Anti-diabetic Properties:** It improves insulin sensitivity and alleviates endothelial inflammatory injury associated with diabetes.
- **Bone Health:** **Vaccarin** shows potential in preventing osteoporosis by modulating osteoclast formation.

- Hepatoprotective Effects: It has demonstrated protective effects on the liver.[1]

The biological activities of **vaccarin** are attributed to its ability to modulate specific cellular signaling pathways. In vivo metabolism studies in rats have shown that **vaccarin** undergoes biotransformation through methylation, hydroxylation, glycosylation, and deglycosylation.

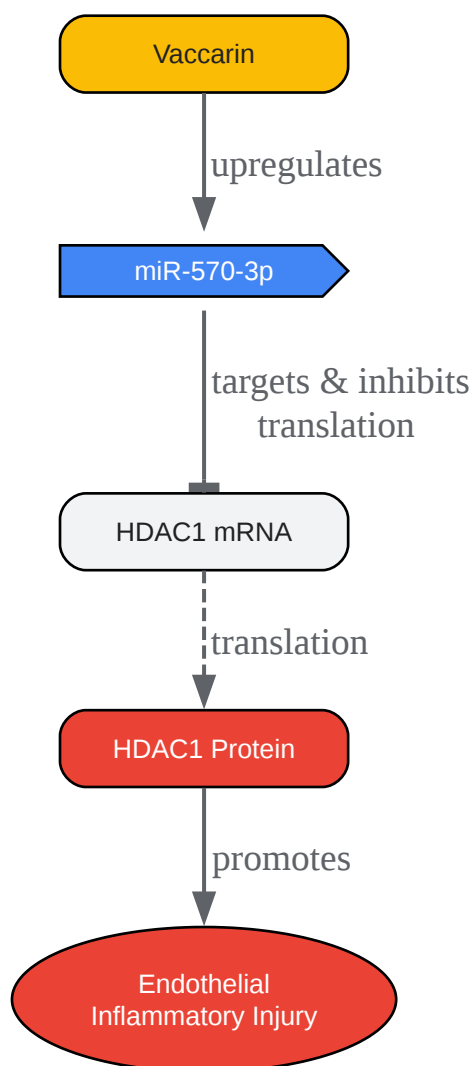
Key Signaling Pathways Modulated by Vaccarin

Vaccarin's therapeutic effects are mediated through its interaction with several critical signaling pathways. The following diagrams illustrate these pathways.



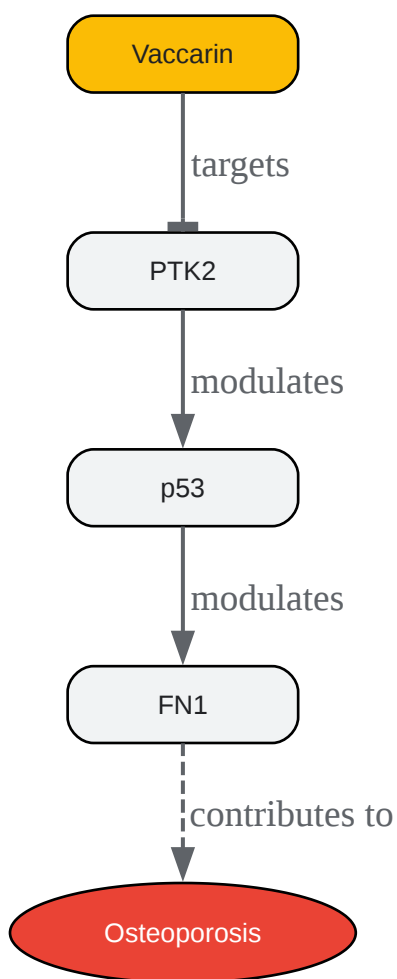
[Click to download full resolution via product page](#)

Caption: **Vaccarin**-mediated activation of Akt and Erk signaling pathways.



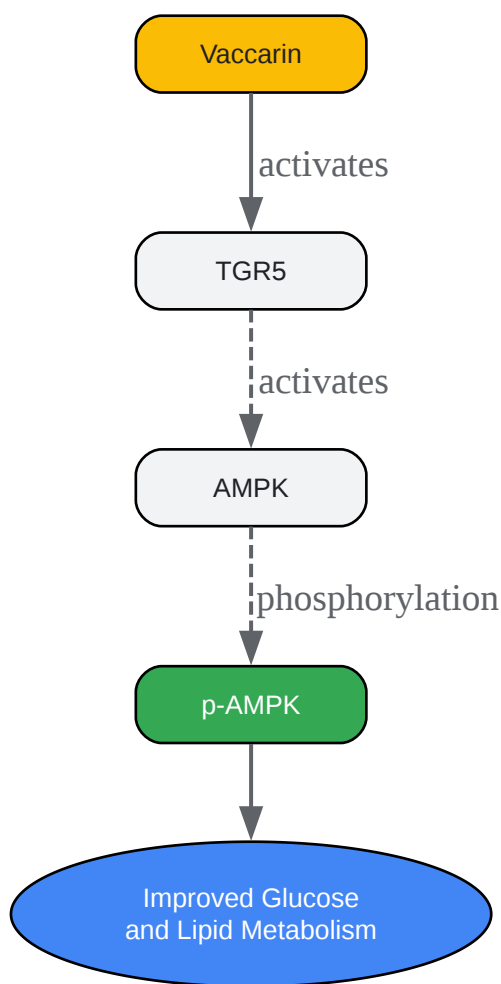
[Click to download full resolution via product page](#)

Caption: **Vaccarin**'s role in the miR-570-3p/HDAC1 signaling pathway.



[Click to download full resolution via product page](#)

Caption: The proposed PTK2/p53/FN1 signaling axis modulated by **Vaccarin**.



[Click to download full resolution via product page](#)

Caption: TGR5/AMPK signaling pathway activation by **Vaccarin**.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **vaccarin**'s biological activities.

Cell Proliferation (Sulforhodamine B Assay)

This assay is used to determine cell density based on the measurement of cellular protein content.

- Cell Seeding: Plate cells in 96-well plates at a density of 5×10^3 to 2×10^4 cells/well and allow them to attach overnight.

- Treatment: Treat cells with various concentrations of **vaccarin** (e.g., 1.08 and 2.15 μM) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
- Fixation: Gently remove the medium and fix the cells by adding 100 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
- Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
- Staining: Add 100 μL of 0.4% (w/v) sulforhodamine B (SRB) in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
- Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
- Solubilization: Add 200 μL of 10 mM Tris base (pH 10.5) to each well to dissolve the protein-bound dye.
- Measurement: Read the absorbance at 510 nm using a microplate reader.

Cell Migration Assay (Wound Healing Assay)

This assay is used to assess cell migration in vitro.

- Cell Seeding: Seed cells in 6-well plates and grow them to confluence.
- Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 μL pipette tip.
- Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
- Treatment: Add fresh medium containing different concentrations of **vaccarin** or a vehicle control.
- Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours) using a microscope.
- Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

- **Plate Coating:** Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 μ L of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.
- **Cell Seeding:** Resuspend endothelial cells (e.g., HUVECs) in medium containing **vaccarin** or a vehicle control and seed them onto the Matrigel-coated wells at a density of 1.5×10^4 cells/well.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
- **Image Acquisition:** Capture images of the tube-like structures using a microscope.
- **Analysis:** Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Western Blotting

This technique is used to detect specific proteins in a sample.

- **Protein Extraction:** Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
- **SDS-PAGE:** Separate 20-40 μ g of protein per lane on a 10-12% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-p-Erk, anti-HDAC1) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify gene expression levels.

- RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
- cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
- qPCR Reaction: Perform qPCR using a SYBR Green master mix with gene-specific primers. A typical reaction setup includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
- Data Analysis: Calculate the relative gene expression using the $2^{-\Delta\Delta C_t}$ method, normalizing to a housekeeping gene such as GAPDH.

Dual-Luciferase Reporter Assay

This assay is used to validate the interaction between a microRNA and its target mRNA.

- Vector Construction: Clone the 3'-UTR of the target gene (e.g., HDAC1) containing the predicted microRNA (e.g., miR-570-3p) binding site into a luciferase reporter vector.
- Transfection: Co-transfect cells with the reporter vector, a Renilla luciferase control vector, and either a microRNA mimic or a negative control.
- Cell Lysis and Measurement: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the microRNA on the target gene's 3'-UTR.

Conclusion

Vaccarin is a promising natural compound with a well-defined chemical structure and a range of interesting pharmacological properties. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential for various conditions, including those related to angiogenesis, diabetes, and bone health. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and potential clinical applications of **vaccarin**. As with any natural product, further studies are warranted to fully elucidate its efficacy, safety, and pharmacokinetic profile in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Vaccarin | C32H38O19 | CID 71307582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vaccarin Datasheet DC Chemicals [dcchemicals.com]
- 4. raybiotech.com [raybiotech.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Chemical Structure and Properties of Vaccarin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1429031#chemical-structure-and-properties-of-vaccarin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com